Adenine

Catalog No.
S517238
CAS No.
73-24-5
M.F
C5H5N5
M. Wt
135.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenine

CAS Number

73-24-5

Product Name

Adenine

IUPAC Name

7H-purin-6-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)

InChI Key

GFFGJBXGBJISGV-UHFFFAOYSA-N

SMILES

NC1=C2N=CN=C2N=CN1

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
1.03 mg/mL

Synonyms

4, Vitamin B, Adenine, B 4, Vitamin, Vitamin B 4

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Description

The exact mass of the compound Adenine is 135.0545 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1030 mg/l (at 25 °c)0.01 m1.03 mg/ml>20.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757793. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines. It belongs to the ontological category of 6-aminopurines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adenine is a purine nucleobase with the chemical formula C5H5N5C_5H_5N_5. It consists of two fused rings: a six-membered pyrimidine ring and a five-membered imidazole ring, classifying it as a purine. Adenine is a key component of nucleotides, which are the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). It plays a crucial role in various biological processes, including energy transfer and cellular metabolism. The molecular weight of adenine is approximately 135.13 g/mol, and it appears as white to light yellow crystalline solids with a melting point between 360 and 365 °C .

Biological Role

Adenine's primary function is in nucleic acids:

  • DNA: Adenine pairs with thymine, forming the structural foundation of DNA and enabling information storage.
  • RNA: Adenine pairs with uracil in RNA, which plays a crucial role in protein synthesis by carrying genetic information from DNA to ribosomes.

Adenine derivatives, particularly adenosine triphosphate (ATP), are vital energy carriers in cells. ATP transfers energy by readily donating its phosphate groups to other molecules, powering various cellular processes [].

Adenine is generally considered non-toxic at physiological concentrations []. However, high doses may cause irritation to the skin, eyes, and respiratory tract []. It's advisable to handle adenine with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated area.

Unveiling the Secrets of Life: Adenine in Nucleic Acids

Adenine is one of the four essential nucleobases that form the backbone of DNA and RNA. Through its pairing with Thymine in DNA and Uracil in RNA, adenine helps store and transmit genetic information [1]. Researchers utilize adenine to understand fundamental biological processes such as DNA replication, transcription, and translation [2]. Additionally, studying modifications to adenine within DNA molecules helps scientists decipher gene regulation mechanisms and their potential role in diseases [3].

  • [1] National Human Genome Research Institute: ""
  • [2] National Center for Biotechnology Information: ""
  • [3] ScienceDirect: ""

Adenine Derivatives: Powering Cellular Processes

Adenine serves as a precursor for the formation of nucleotides, the building blocks of Adenosine Triphosphate (ATP), the primary energy currency within cells [1]. Research on adenine derivatives like ATP focuses on understanding cellular energy metabolism and its regulation in health and disease. Additionally, scientists investigate the role of adenosine receptors, cell-surface proteins that interact with adenine derivatives, in various physiological processes [2].

  • [1] Khan Academy: ""
  • [2] National Institutes of Health: ""

Adenine as a Research Tool: Unlocking New Discoveries

Beyond its natural role, synthetic adenine finds diverse applications in scientific research. Adenine can be used as a substrate to study enzyme activity and cellular pathways. Additionally, researchers utilize radioactively labeled adenine to track its movement within cells and understand its role in specific biological processes [1]. Recent advancements involve the use of adenine deaminase inhibitors, drugs that target adenine metabolism, as potential therapies for various diseases [2].

  • [1] Cold Spring Harbor Laboratory: ""
  • [2] National Institutes of Health: ""
. Additionally, derivatives of adenine are used in research and therapeutic contexts; for example, adenosine is utilized in clinical settings to manage certain types of supraventricular tachycardia by temporarily blocking conduction through the atrioventricular node . Furthermore, adenine's role in DNA and RNA makes it essential for genetic research and biotechnological applications.

Adenine's biological activity is primarily linked to its role as a component of nucleotides. When adenine is attached to ribose sugar, it forms adenosine, and when attached to deoxyribose, it forms deoxyadenosine. These compounds are essential for the synthesis of adenosine triphosphate (ATP), which serves as a primary energy currency in cells. Adenosine also acts as a signaling molecule in various physiological processes, including neurotransmission and vasodilation. Furthermore, adenine is involved in the synthesis of important cofactors like nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for cellular respiration and metabolic pathways .

Adenine can be synthesized through several biochemical pathways. In humans, it is primarily produced from ribonucleotides via the de novo synthesis pathway or through salvage pathways that recycle nucleobases from degraded nucleic acids. The key precursor for adenine synthesis is inosine monophosphate (IMP), which is derived from ribose phosphate and amino acids such as glycine, glutamine, and aspartic acid . Laboratory synthesis methods include

Research on adenine interactions focuses on its role in DNA stability and function. For instance, studies have shown that methylated adenines react differently than unmethylated ones during chemical sequencing reactions, affecting the efficiency of these processes . Moreover, interaction studies often explore how adenine derivatives participate in metabolic pathways and signal transduction mechanisms within cells .

Adenine shares structural similarities with other purines but possesses unique characteristics that distinguish it from them. Below are some similar compounds:

CompoundStructure TypeKey Characteristics
GuaninePurineContains an oxygen atom at position 6; pairs with cytosine in DNA.
CytosinePyrimidineHas one nitrogen-containing ring; pairs with guanine in DNA.
ThyminePyrimidineContains a methyl group; pairs with adenine in DNA.
UracilPyrimidineSimilar to thymine but lacks a methyl group; pairs with adenine in RNA.

Uniqueness of Adenine: Adenine's unique ability to form adenosine triphosphate distinguishes it from other nucleobases due to its critical role in energy metabolism. Additionally, its involvement as a signaling molecule through adenosine further emphasizes its importance beyond merely serving as a genetic code component .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.05449518 g/mol

Monoisotopic Mass

135.05449518 g/mol

Heavy Atom Count

10

LogP

-0.09
-0.09 (LogP)
-0.09

Appearance

Solid powder

Melting Point

360 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JAC85A2161

GHS Hazard Statements

Aggregated GHS information provided by 364 companies from 9 notifications to the ECHA C&L Inventory.;
H301 (96.98%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

NCI Cancer Drugs

Drug: Ade
Drugs in the ADE combination: A = Cytarabine (Ara-C) ; D = Daunorubicin Hydrochloride ; E = Etoposide Phosphate
ADE is used to treat: Acute myeloid leukemia in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Adenine (sometimes known as vitamin B4) combines with the sugar ribose to form adenosine, which in turn can be bonded with from one to three phosphoric acid units, yielding AMP, ADP and ATP . These adenine derivatives perform important functions in cellular metabolism. Adenine is one of four nitrogenous bases utilized in the synthesis of nucleic acids. A modified form of adenosine monophosphate (cyclic AMP) is an imporant secondary messenger in the propagation of many hormonal stimuli. Adenine is an integral part of the structure of many coenzymes. Adenosine (adenine with a ribose group) causes transient heart block in the AV node of the heart. In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm. Certain SVTs can be successfully terminated with adenosine.
Adenine is a purine nucleobase with an amine group attached to the carbon at position 6. Adenine is the precursor for adenosine and deoxyadenosine nucleosides.

Mechanism of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions.

Vapor Pressure

4.46e-11 mmHg

Pictograms

Acute Toxic

Acute Toxic

Other CAS

73-24-5

Wikipedia

Adenine
Pseudoephedrine

General Manufacturing Information

9H-Purin-6-amine: ACTIVE

Dates

Modify: 2023-08-15

Adenine shares the plane with G-quartet detected by surface-enhanced Raman spectroscopy

Yujing Zhang, Likang Sun, Xiaoxuan Xiang, Ying Bao, Xinhua Guo
PMID: 34517634   DOI: 10.1016/j.talanta.2021.122777

Abstract

DNA G-quadruplexes (G4s) formed by guanine(G)-rich sequences show diversity of structural topologies. The detection of structural details is of great significance for understanding of their functions and for the target drug design, but is very challenging. Herein, we demonstrate that the surface-enhanced Raman spectroscopy (SERS) via Ag IANPs as substrates is able to identify the numbers of Adenine (A) located on the G-quartet of the G4s. Eight G4s are selected for SERS studies. Besides the detection of series of characteristic bands indicating the formation of G4s, the intensity of the band represented A base ring breath (ν
, ~733 cm
) is observed particularly enhanced when there are A bases coplanar with G-quartet, and which is higher than the intensity of the band corresponding to G base ring breath (ν
~655 cm
). Furthermore, the band intensity ratio of ν
to ν
versus the ratio of the numbers of A on the plane to the sum of numbers of A and G shows very good linear relationship. Thus, based on the band intensities of ν
to ν
and their ratio in the SERS spectrum, the G-quadruplexes with or without a coplanar A base and numbers of A bases on the plane of G-quartet can be facilely identified. The method is simple, fast, low cost and sensitive to provide particular details of the structure in aqueous solution, therefore, implies widespread applications.


Adropin and spexin hormones regulate the systemic inflammation in adenine-induced chronic kidney failure in rat

Gulsun Memi, Burak Yazgan
PMID: 34472450   DOI: 10.4103/cjp.cjp_13_21

Abstract

Chronic kidney disease is one of the major global health problems. Chronic renal failure is stimulated by many cytokines and chemokines. Adropin and spexin (SPX) are peptides hormones. These peptides could affect inflammatory conditions, but this is unclear. Due to the limited information, we planned to investigate the impact of adropin and SPX hormones on systemic inflammation in adenine induced chronic kidney failure rat model. Chronic kidney failure was induced by administering adenine hemisulfate. Renal functions were measured by an autoanalyzer. Granulocyte colony-stimulating factor (G-CSF), interferon-gamma (IFN-γ), interleukin (IL)-1β, IL-2, IL-4, IL-5, IL-10, IL-12, IL-13, IL-17A, tumor necrosis factor-alpha, Eotaxin, growth-regulated oncogene-alpha, IP-10, monocyte chemoattractant protein (MCP)-1, MCP-3, macrophage inflammatory protein (MIP)-1α, MIP-2, and RANTES levels were determined by Luminex. We observed an increase in 24-h urine volume and serum creatinine. Blood urea nitrogen (BUN) and urine protein levels were also significantly higher in the chronic kidney failure (CKF) group. Urine protein and 24-h urine volume were reduced with adropin and SPX treatments. Furthermore, G-CSF, IFN-γ, IL-4, IL-5, IL-10, IL-12, IL-17A, and GRO-α significantly increased by CKF induction; however, these cytokines and chemokines significantly decreased by adropin treatment in the CKF group. Furthermore, adropin increased IP-10, MCP-1, MIP-1α, and MIP-2 levels. In addition, SPX treatment had a more limited effect, decreasing only G-CSF, IFN-γ, and IL-5 levels. The combined adropin + SPX treatment significantly reduced G-CSF, IFN-γ, IL-4, IL-5, IL-12, and IL-17A. Furthermore, IP-10, MCP-1, MCP-3, and MIP-2 were significantly increased by these combined treatments. Our findings indicate that renal functions and inflammatory response were modulated by adropin and SPX peptides. These peptides may have protective effects on systemic inflammation and renal failure progression.


Negative innovation: when patents are bad for patients

Robin C Feldman, David A Hyman, W Nicholson Price 2nd, Mark J Ratain
PMID: 34376839   DOI: 10.1038/s41587-021-00999-0

Abstract




[Recent advances and applications of base editing systems]

Xin Xu, Mingjun Liu
PMID: 34327897   DOI: 10.13345/j.cjb.200480

Abstract

The CRISPR system is able to accomplish precise base editing in genomic DNA, but relies on the cellular homology-directed recombination repair pathway and is therefore extremely inefficient. Base editing is a new genome editing technique developed based on the CRISPR/Cas9 system. Two base editors (cytosine base editor and adenine base editor) were developed by fusing catalytically disabled nucleases with different necleobase deaminases. These two base editors are able to perform C>T (G>A) or A>G (T>C) transition without generating DNA double-stranded breaks. The base editing technique has been widely used in gene therapy, animal models construction, precision animal breeding and gene function analysis, providing a powerful tool for basic and applied research. This review summarized the development process, technical advantages, current applications, challenges and perspectives for base editing technique, aiming to help the readers better understand and use the base editing technique.


Tenofovir alafenamide nephrotoxicity: a case report and literature review

Thornthun Ueaphongsukkit, Sivaporn Gatechompol, Anchalee Avihingsanon, Jerasit Surintrspanont, Kroonpong Iampenkhae, Yingyos Avihingsanon, Suwasin Udomkarnjananun
PMID: 34419091   DOI: 10.1186/s12981-021-00380-w

Abstract

Tenofovir alafenamide (TAF), a novel prodrug of tenofovir (TFV), has become the preferred drug for the treatment of HIV-1 and chronic hepatitis B infection in clinical practice. Results from clinical trials showed that it had better renal and bone mineral outcomes compared to tenofovir disoproxil fumarate (TDF). However, as we have seen with TDF, side effects from the new medication can be more prevalent and recognized after extensive use in real world situations. Sporadic cases of acute kidney injury in patients using TAF have started to emerge.
We report a case of 49-year-old Thai, HIV treatment-experienced female with hypertension presented with worsening renal function after switching her antiretroviral regimen from TDF, emtricitabine (FTC), and lopinavir/ritonavir (LPV/r) to TAF, FTC and dolutegravir (DTG) for 3 months. Kidney biopsy showed distinctive picture of tenofovir nephrotoxicity with acute tubular injury and mitochondrial injury. The possible causes of acute kidney injury and nephrotoxicity from TAF for this patient were discussed. We have extensively reviewed all published case reports of TAF-associated nephrotoxicity and summarized the essential information in this article.
Although TAF has less nephrotoxicity compared with TDF; renal function should always be monitored after the initiation of both drugs. Future large cohort studies are required to identify the risk factors of TAF-associated nephrotoxicity and to design an effective preventive strategy.


Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL

Burcu Aslan, Gorkem Kismali, Lisa S Chen, LaKesla R Iles, Mikhila Mahendra, Michael Peoples, Mihai Gagea, Natalie W Fowlkes, Xiaofeng Zheng, Jing Wang, Christopher P Vellano, Joseph R Marszalek, Maria Teresa Sabrina Bertilaccio, Varsha Gandhi
PMID: 34424317   DOI: 10.1182/bloodadvances.2020003821

Abstract

Although ibrutinib improves the overall survival of patients with chronic lymphocytic leukemia (CLL), some patients still develop resistance, most commonly through point mutations affecting cysteine residue 481 (C481) in Bruton's tyrosine kinase (BTKC481S and BTKC481R). To enhance our understanding of the biological impact of these mutations, we established cell lines that overexpress wild-type or mutant BTK in in vitro and in vivo models that mimic ibrutinib-sensitive and -resistant CLL. MEC-1 cell lines stably overexpressing wild-type or mutant BTK were generated. All cell lines coexpressed GFP, were CD19+ and CD23+, and overexpressed BTK. Overexpression of wild-type or mutant BTK resulted in increased signaling, as evidenced by the induction of p-BTK, p-PLCγ2, and p-extracellular signal-related kinase (ERK) levels, the latter further augmented upon IgM stimulation. In all cell lines, cell cycle profiles and levels of BTK expression were similar, but the RNA sequencing and reverse-phase protein array results revealed that the molecular transcript and protein profiles were distinct. To mimic aggressive CLL, we created xenograft mouse models by transplanting the generated cell lines into Rag2-/-γc-/- mice. Spleens, livers, bone marrow, and peripheral blood were collected. All mice developed CLL-like disease with systemic involvement (engraftment efficiency, 100%). We observed splenomegaly, accumulation of leukemic cells in the spleen and liver, and macroscopically evident necrosis. CD19+ cells accumulated in the spleen, bone marrow, and peripheral blood. The overall survival duration was slightly lower in mice expressing mutant BTK. Our cell lines and murine models mimicking ibrutinib-resistant CLL will serve as powerful tools to test reversible BTK inhibitors and novel, non-BTK-targeted therapeutics.


Structural basis for proficient oxidized ribonucleotide insertion in double strand break repair

Joonas A Jamsen, Akira Sassa, Lalith Perera, David D Shock, William A Beard, Samuel H Wilson
PMID: 34417448   DOI: 10.1038/s41467-021-24486-x

Abstract

Reactive oxygen species (ROS) oxidize cellular nucleotide pools and cause double strand breaks (DSBs). Non-homologous end-joining (NHEJ) attaches broken chromosomal ends together in mammalian cells. Ribonucleotide insertion by DNA polymerase (pol) μ prepares breaks for end-joining and this is required for successful NHEJ in vivo. We previously showed that pol μ lacks discrimination against oxidized dGTP (8-oxo-dGTP), that can lead to mutagenesis, cancer, aging and human disease. Here we reveal the structural basis for proficient oxidized ribonucleotide (8-oxo-rGTP) incorporation during DSB repair by pol μ. Time-lapse crystallography snapshots of structural intermediates during nucleotide insertion along with computational simulations reveal substrate, metal and side chain dynamics, that allow oxidized ribonucleotides to escape polymerase discrimination checkpoints. Abundant nucleotide pools, combined with inefficient sanitization and repair, implicate pol μ mediated oxidized ribonucleotide insertion as an emerging source of widespread persistent mutagenesis and genomic instability.


Why Are Patients Switching from Tenofovir Disoproxil Fumarate/Emtricitabine (Truvada) to Tenofovir Alafenamide/Emtricitabine (Descovy) for Pre-Exposure Prophylaxis?

Alexa B D'Angelo, Drew A Westmoreland, Pedro B Carneiro, Jeremiah Johnson, Christian Grov
PMID: 34375141   DOI: 10.1089/apc.2021.0033

Abstract

Safety differences between tenofovir alafenamide/emtricitabine (TAF) and tenofovir disoproxil fumarate/emtricitabine (TDF/FTC)-formulated pre-exposure prophylaxis (PrEP) appear to have little clinical significance for most PrEP users. Furthermore, generic TDF-formulated PrEP is projected to decrease the price of PrEP. Thus, efforts to shift PrEP users to TAF-formulated PrEP should be considered in light of their potential to undermine efforts to scale-up PrEP nationally. Data are taken from
a US national cohort study predominantly composed of cisgender gay and bisexual men. In 2019-2020, 5034 participants completed their 24-month assessment, which measured whether participants were switching from TDF (Truvada) to TAF (Descovy) for PrEP, and why. Of those reporting PrEP-use (
= 1009), 277 reported using Descovy for PrEP, and 223 provided a reason for switching to Descovy. A content analysis was used to code participant's reasons for switching. Over half (56%) of participants reported that their doctor recommended switching to Descovy. Without mentioning a provider recommendation, 32% of participants reported that perceived improved safety of Descovy, compared with Truvada, motivated their decision to change their prescription. Other factors cited included the smaller size of the pill and "newness" of Descovy. Further, several participants mentioned negative advertising about Truvada as rationale for switching. Although scientific consensus supports the safety of both TDF/FTC and TAF, our results suggest that current messaging through physicians and other sources have emphasized superior safety of TAF-implying that TDF/FTC may not be safe in the long term. Efforts to shift users onto TAF may undermine public perception of TDF-formulated PrEP.


Tissue-specific expression of the SARS-CoV-2 receptor, angiotensin-converting enzyme 2, in mouse models of chronic kidney disease

Shunichiro Tsukamoto, Hiromichi Wakui, Kengo Azushima, Takahiro Yamaji, Shingo Urate, Toru Suzuki, Eriko Abe, Shohei Tanaka, Shinya Taguchi, Takayuki Yamada, Sho Kinguchi, Daisuke Kamimura, Akio Yamashita, Daisuke Sano, Masayuki Nakano, Tatsuo Hashimoto, Kouichi Tamura
PMID: 34413390   DOI: 10.1038/s41598-021-96294-8

Abstract

Elevated angiotensin-converting enzyme 2 (ACE2) expression in organs that are potential targets of severe acute respiratory syndrome coronavirus 2 may increase the risk of coronavirus disease 2019 (COVID-19) infection. Previous reports show that ACE2 alter its tissue-specific expression patterns under various pathological conditions, including renal diseases. Here, we examined changes in pulmonary ACE2 expression in two mouse chronic kidney disease (CKD) models: adenine-induced (adenine mice) and aristolochic acid-induced (AA mice). We also investigated changes in pulmonary ACE2 expression due to renin-angiotensin system (RAS) blocker (olmesartan) treatment in these mice. Adenine mice showed significant renal functional decline and elevated blood pressure, compared with controls. AA mice also showed significant renal functional decline, compared with vehicles; blood pressure did not differ between groups. Renal ACE2 expression was significantly reduced in adenine mice and AA mice; pulmonary expression was unaffected. Olmesartan attenuated urinary albumin excretion in adenine mice, but did not affect renal or pulmonary ACE2 expression levels. The results suggest that the risk of COVID-19 infection may not be elevated in patients with CKD because of their stable pulmonary ACE2 expression. Moreover, RAS blockers can be used safely in treatment of COVID-19 patients with CKD.


The integrated stress response is tumorigenic and constitutes a therapeutic liability in KRAS-driven lung cancer

Nour Ghaddar, Shuo Wang, Bethany Woodvine, Jothilatha Krishnamoorthy, Vincent van Hoef, Cedric Darini, Urszula Kazimierczak, Nicolas Ah-Son, Helmuth Popper, Myriam Johnson, Leah Officer, Ana Teodósio, Massimo Broggini, Koren K Mann, Maria Hatzoglou, Ivan Topisirovic, Ola Larsson, John Le Quesne, Antonis E Koromilas
PMID: 34330898   DOI: 10.1038/s41467-021-24661-0

Abstract

The integrated stress response (ISR) is an essential stress-support pathway increasingly recognized as a determinant of tumorigenesis. Here we demonstrate that ISR is pivotal in lung adenocarcinoma (LUAD) development, the most common histological type of lung cancer and a leading cause of cancer death worldwide. Increased phosphorylation of the translation initiation factor eIF2 (p-eIF2α), the focal point of ISR, is related to invasiveness, increased growth, and poor outcome in 928 LUAD patients. Dissection of ISR mechanisms in KRAS-driven lung tumorigenesis in mice demonstrated that p-eIF2α causes the translational repression of dual specificity phosphatase 6 (DUSP6), resulting in increased phosphorylation of the extracellular signal-regulated kinase (p-ERK). Treatments with ISR inhibitors, including a memory-enhancing drug with limited toxicity, provides a suitable therapeutic option for KRAS-driven lung cancer insofar as they substantially reduce tumor growth and prolong mouse survival. Our data provide a rationale for the implementation of ISR-based regimens in LUAD treatment.


Explore Compound Types